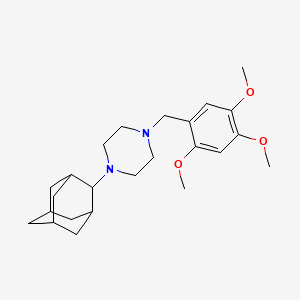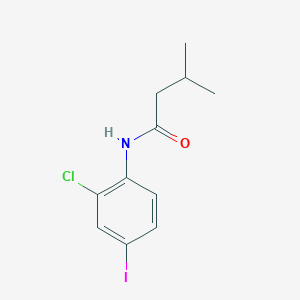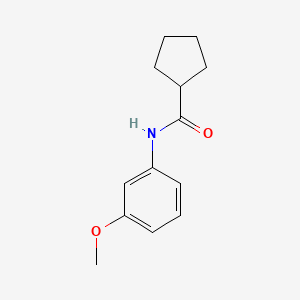
N-(2-methylbenzyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbenzyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of N-(2-methylbenzyl)-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the growth of several fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-4-nitrobenzamide has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of fungal and bacterial strains, induce apoptosis in cancer cells, and exhibit fluorescent properties in the presence of metal ions. Additionally, it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using N-(2-methylbenzyl)-4-nitrobenzamide in lab experiments is its low toxicity, which allows for safe handling and testing. Additionally, this compound has been shown to exhibit potent antifungal, antibacterial, and anticancer properties, making it a promising candidate for further research. However, one limitation of using N-(2-methylbenzyl)-4-nitrobenzamide is its relatively low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research of N-(2-methylbenzyl)-4-nitrobenzamide. One direction is the further study of its mechanism of action, which could lead to the development of more potent antifungal, antibacterial, and anticancer agents. Another direction is the exploration of its potential use in the synthesis of new materials such as polymers and nanoparticles. Additionally, the development of new synthesis methods for N-(2-methylbenzyl)-4-nitrobenzamide could improve its yield and purity, making it more accessible for further research.
合成法
N-(2-methylbenzyl)-4-nitrobenzamide can be synthesized using several methods, including the reaction of 2-methylbenzylamine with 4-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 2-methylbenzylamine with 4-nitrobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The yield of the synthesis method varies depending on the reaction conditions, and the purity of the product can be improved by recrystallization.
科学的研究の応用
N-(2-methylbenzyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, N-(2-methylbenzyl)-4-nitrobenzamide has been studied for its potential use in the synthesis of new materials such as polymers and nanoparticles.
特性
IUPAC Name |
N-[(2-methylphenyl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11-4-2-3-5-13(11)10-16-15(18)12-6-8-14(9-7-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXROIZXBWVDCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5821010.png)

![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)

![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)
![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)




![2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5821058.png)


